molecular formula C19H21FN2O3S B3562046 N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3562046
M. Wt: 376.4 g/mol
InChI Key: RBFDRWNXUMHJOD-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 3-fluorophenyl substituent and a 4-methylbenzenesulfonyl (tosyl) group. This compound is structurally characterized by its sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-5-7-18(8-6-14)26(24,25)22-11-9-15(10-12-22)19(23)21-17-4-2-3-16(20)13-17/h2-8,13,15H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDRWNXUMHJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methylbenzenesulfonyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached using sulfonylation reactions with suitable sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl Group Variations

The sulfonyl group is a critical pharmacophore influencing binding affinity and metabolic stability. Key analogs include:

Compound Name Sulfonyl Substituent Yield (%) Biological Activity Reference
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-... 4-methylphenyl N/A Not reported Target
1-(3-Fluorophenylsulfonyl)piperidine-4-carboxamide 3-fluorophenyl 47–72 Multitarget pain inhibitors
1-(3-Chlorophenylsulfonyl)piperidine-4-carboxamide 3-chlorophenyl 47–72 Moderate analgesic activity
1-(3-Bromophenylsulfonyl)piperidine-4-carboxamide 3-bromophenyl 47–72 Lower metabolic stability
1-(m-Tolylsulfonyl)piperidine-4-carboxamide m-tolyl 47–72 Enhanced solubility

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-methylbenzenesulfonyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to bulkier halogens .
Fluorophenyl Substituent Position

The position of fluorine on the phenyl ring significantly impacts electronic and steric properties:

Compound Name Fluorine Position Key Feature Reference
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-... 3-fluorophenyl Moderate dipole moment Target
N-(4-Fluorobenzyl)-1-(4-fluorophenylsulfonyl)-... 4-fluorophenyl Enhanced symmetry and polarity
1-(5-(2,4-Difluorophenyl)-1-(3-fluorophenylsulfonyl)-... 2,4-difluorophenyl High metabolic resistance

Key Observations :

  • 4-Fluorophenyl : Symmetric substitution may improve crystallinity and formulation properties, as seen in patent applications .
Carboxamide Position and Piperidine Modifications

The carboxamide’s position on the piperidine ring and additional substituents influence conformational flexibility:

Compound Name Carboxamide Position Additional Groups Bioactivity Reference
N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)-... Piperidine-4 None Not reported Target
N-(4-Fluorobenzyl)-1-(4-fluorophenylsulfonyl)-... Piperidine-3 4-Fluorobenzyl Improved CNS penetration
(R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)-... Piperidine-4 Naphthalenylethyl High receptor selectivity

Key Observations :

  • Piperidine-4 vs. Piperidine-3 : The 4-position (target compound) may allow better alignment with planar active sites, whereas the 3-position (e.g., ) could enhance three-dimensional binding .
Molecular Properties and ADME Profiles

Critical parameters for drug-likeness, inferred from :

Property Target Compound 1-(3-Fluorophenylsulfonyl)-... N-(4-Fluorobenzyl)-... Notes
Rotatable Bonds ~6 ~7 ~8 Fewer bonds → better bioavailability
Polar Surface Area (Ų) ~90 ~100 ~110 PSA < 140 Ų → high absorption
Hydrogen Bond Count 4 (2 donors, 2 acceptors) 5 (3 donors, 2 acceptors) 6 (3 donors, 3 acceptors) Lower H-bond count → improved permeation

Key Observations :

  • The target compound’s lower rotatable bond count (~6) and moderate PSA (~90 Ų) suggest favorable oral bioavailability compared to analogs with higher flexibility or polarity .
  • Fluorine substitution balances lipophilicity and permeability, critical for CNS-targeting agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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